
2,5-Diamino-2-(hydroxymethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diamino-2-(hydroxymethyl)pentanoic acid, also known as DAP, is a non-proteinogenic amino acid that has been widely studied for its potential applications in various fields of science. This compound is composed of two amino groups, one hydroxyl group, and a methyl group attached to a pentanoic acid backbone. In
Aplicaciones Científicas De Investigación
2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and biotechnology. One of the main applications of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics have been shown to have improved stability, bioavailability, and activity compared to their peptide counterparts.
Mecanismo De Acción
The mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is not fully understood, but it is believed to be mediated through its interaction with various proteins and enzymes in the body. 2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,5-Diamino-2-(hydroxymethyl)pentanoic acid can inhibit the activity of enzymes involved in the biosynthesis of various molecules, including nucleotides and amino acids. Additionally, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to have antioxidant properties, protecting cells from oxidative stress. In vivo studies have demonstrated that 2,5-Diamino-2-(hydroxymethyl)pentanoic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Diamino-2-(hydroxymethyl)pentanoic acid in lab experiments is its high yield of synthesis and low cost. Additionally, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics have improved stability and bioavailability compared to their peptide counterparts. However, one limitation of using 2,5-Diamino-2-(hydroxymethyl)pentanoic acid in lab experiments is its potential toxicity, as high concentrations of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid have been shown to be cytotoxic to cells.
Direcciones Futuras
There are several future directions for research on 2,5-Diamino-2-(hydroxymethyl)pentanoic acid. One area of interest is the development of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics for use as therapeutic agents in various diseases, including cancer and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid and its interactions with various proteins and enzymes in the body. Finally, the potential toxicity of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid needs to be further investigated to ensure its safety for use in therapeutic applications.
Conclusion:
In conclusion, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is a non-proteinogenic amino acid that has been widely studied for its potential applications in various fields of science. Its high yield of synthesis and low cost make it an attractive building block for the synthesis of peptidomimetics. However, its potential toxicity needs to be further investigated to ensure its safety for use in therapeutic applications. Further research is needed to elucidate the mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid and its potential applications in various diseases.
Métodos De Síntesis
2,5-Diamino-2-(hydroxymethyl)pentanoic acid can be synthesized through a variety of methods, including the reaction of N,N-dimethylformamide-dimethylacetal with ethyl acrylate, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of N,N-dimethylformamide-dimethylacetal with ethyl acrylate, followed by the addition of hydroxylamine hydrochloride and sodium cyanoborohydride. Both methods result in the formation of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid with high yields.
Propiedades
Número CAS |
111767-05-6 |
|---|---|
Nombre del producto |
2,5-Diamino-2-(hydroxymethyl)pentanoic acid |
Fórmula molecular |
C6H14N2O3 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2,5-diamino-2-(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-6(8,4-9)5(10)11/h9H,1-4,7-8H2,(H,10,11) |
Clave InChI |
RJKHSEVDLVVSAK-UHFFFAOYSA-N |
SMILES |
C(CC(CO)(C(=O)O)N)CN |
SMILES canónico |
C(CC(CO)(C(=O)O)N)CN |
Sinónimos |
L-Ornithine, 2-(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




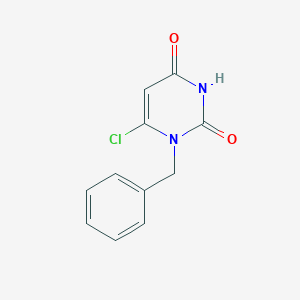

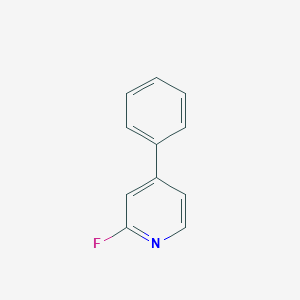
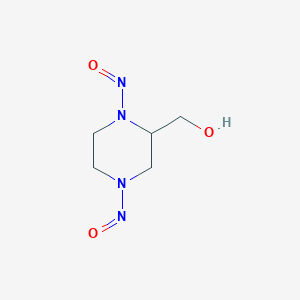
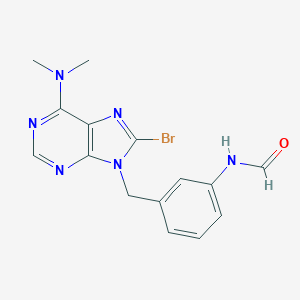

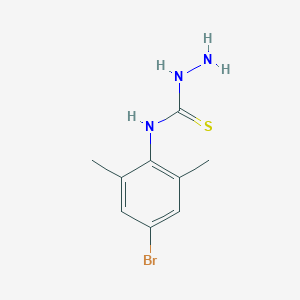


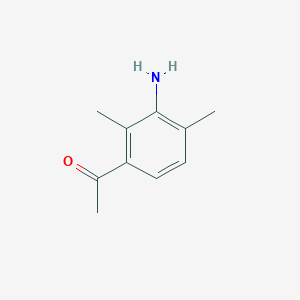
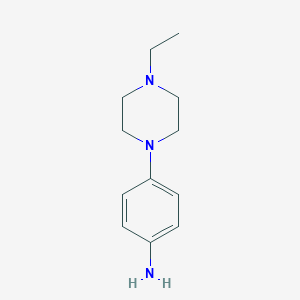
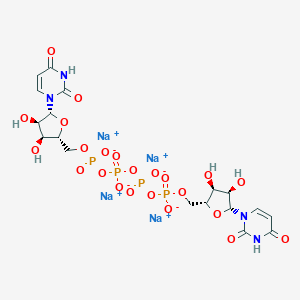
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)